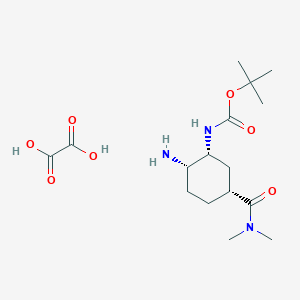![molecular formula C23H21N3O4S B12925170 4-Nitro-N-[(2S)-2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide CAS No. 648894-22-8](/img/structure/B12925170.png)
4-Nitro-N-[(2S)-2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Nitro-N-(2-(2-phenyl-1H-indol-3-yl)propyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a nitro group, an indole moiety, and a benzenesulfonamide structure, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Nitro-N-(2-(2-phenyl-1H-indol-3-yl)propyl)benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: (S)-4-Nitro-N-(2-(2-phenyl-1H-indol-3-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the sulfonamide moiety .
Wissenschaftliche Forschungsanwendungen
(S)-4-Nitro-N-(2-(2-phenyl-1H-indol-3-yl)propyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of (S)-4-Nitro-N-(2-(2-phenyl-1H-indol-3-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates .
Vergleich Mit ähnlichen Verbindungen
- N-(2-(1H-indol-3-yl)ethyl)-4-nitrobenzenesulfonamide
- N-(2-(2-phenyl-1H-indol-3-yl)ethyl)-4-nitrobenzenesulfonamide
- N-(2-(2-phenyl-1H-indol-3-yl)propyl)-4-aminobenzenesulfonamide
Uniqueness: (S)-4-Nitro-N-(2-(2-phenyl-1H-indol-3-yl)propyl)benzenesulfonamide is unique due to its specific stereochemistry and the presence of both a nitro group and an indole moiety. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
648894-22-8 |
|---|---|
Molekularformel |
C23H21N3O4S |
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
4-nitro-N-[(2S)-2-(2-phenyl-1H-indol-3-yl)propyl]benzenesulfonamide |
InChI |
InChI=1S/C23H21N3O4S/c1-16(15-24-31(29,30)19-13-11-18(12-14-19)26(27)28)22-20-9-5-6-10-21(20)25-23(22)17-7-3-2-4-8-17/h2-14,16,24-25H,15H2,1H3/t16-/m1/s1 |
InChI-Schlüssel |
GEJVAICGXHLUTI-MRXNPFEDSA-N |
Isomerische SMILES |
C[C@H](CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Kanonische SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


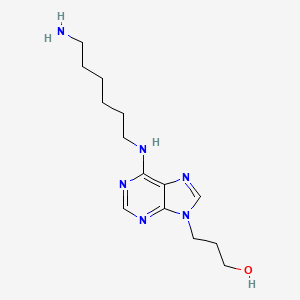
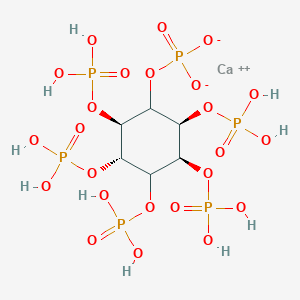

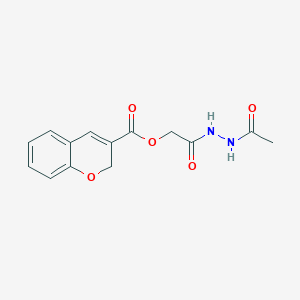
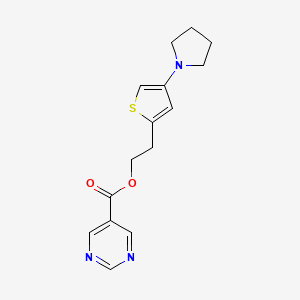
![2-[[(1R,4aR,4bS,6aR,8S,10aR,10bR,12aR)-2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-(1-hydroxypropan-2-yl)-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12925131.png)
![Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B12925140.png)


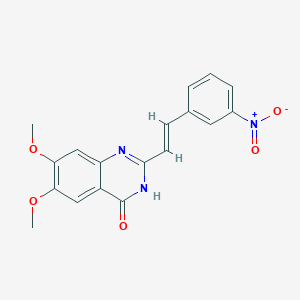

![2',3'-Dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine](/img/structure/B12925167.png)
![9-([1,1'-Biphenyl]-2-yl)-2-bromo-9H-carbazole](/img/structure/B12925169.png)
